2-(5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid is a novel multipotent neurotrophin antagonist. It plays a crucial role in scientific research by inhibiting the actions of neurotrophins, specifically Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF). These neurotrophins are involved in the development and maintenance of the nervous system. Dysregulation of these neurotrophins is implicated in various neurodegenerative diseases and psychiatric disorders.
2-(5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid (Y1036) acts as a competitive inhibitor of BDNF and NGF. It binds to both BDNF (KD = 3.5 ± 0.3 μM) and NGF (KD = 3.0 ± 0.4 μM) preventing their interaction with their respective Trk receptors. By blocking this interaction, Y1036 prevents the activation of downstream signaling pathways, such as the p44/42 mitogen-activated protein kinase pathway, ultimately inhibiting the biological effects of BDNF and NGF.
2-(5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid (Y1036) has potential applications in studying and potentially treating diseases where BDNF and NGF dysregulation is implicated. This includes:
By inhibiting BDNF and NGF, Y1036 can help researchers understand the role of these neurotrophins in disease progression and potentially develop targeted therapies.
CAS No.: 115-71-9
CAS No.: 20298-86-6
CAS No.: 18097-67-1
CAS No.: 94944-78-2